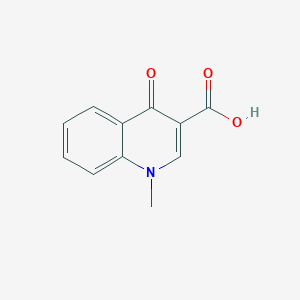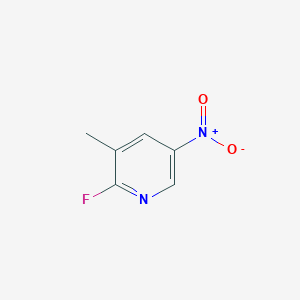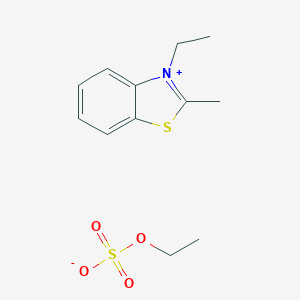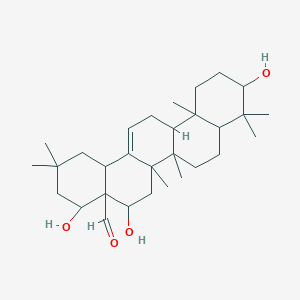
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde is a complex organic compound that has gained attention in scientific research. It is commonly referred to as THP and is synthesized through a complex process. THP has been found to have several applications in scientific research, including its use in the study of biological mechanisms and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Molecular Modeling and Spectroscopy
Kumar and Mishra (2007) reported on the synthesis and properties of a bismuth organic framework using a compound with structural similarities to the query chemical. They explored the conformational changes and binding abilities through spectroscopic measurements such as IR, 1H NMR, and UV-vis, along with molecular modeling and X-ray powder diffractometry (Kumar & Mishra, 2007).
Synthesis and Cyclization Studies
Hörndler and Hansen (1997) conducted research on the synthesis of heptalenocarbaldehydes, a group that includes compounds structurally related to the query chemical. Their study focused on thermal cyclization and the generation of various related compounds, offering insights into the reactivity and potential applications of these types of chemicals (Hörndler & Hansen, 1997).
Reactions and Antibacterial Activity
Görlitzer, Kramer, and Boyle (2000) synthesized a series of carbaldehydes, including those structurally related to the query chemical. Their work included reactions with various compounds and assessment of antibacterial activity, indicating potential applications in the development of new antibiotics or biologically active compounds (Görlitzer, Kramer, & Boyle, 2000).
Photocycloaddition and Synthesis
Tietz, Bergmann, and Brüggemann (1983) explored the photocycloaddition of enamine-carbaldehydes, a category that includes compounds similar to the query chemical. Their research offers insights into the synthesis of tetrahydropyridines, a process potentially relevant to the development of novel compounds for various applications (Tietz, Bergmann, & Brüggemann, 1983).
Propriétés
Numéro CAS |
18443-26-0 |
|---|---|
Nom du produit |
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
Formule moléculaire |
C30H48O4 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
4,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,17,19-24,32-34H,9-16H2,1-7H3 |
Clé InChI |
QBWHAELJLKYXDB-HRQAAHFGSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C |
melting_point |
198-202°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



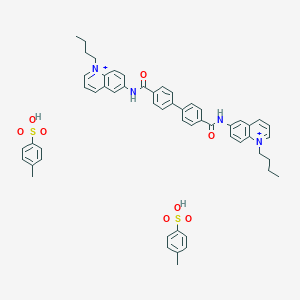

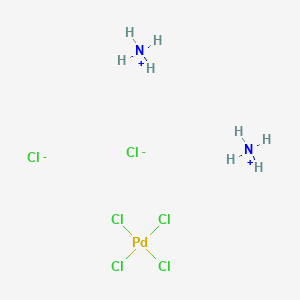
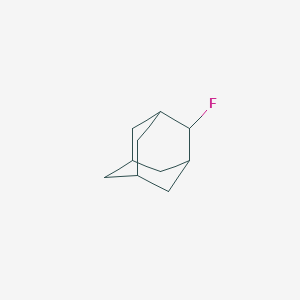
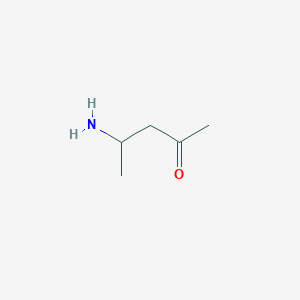
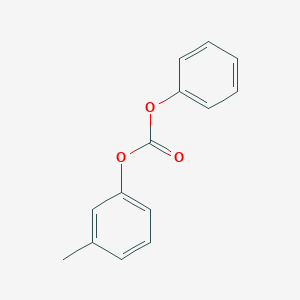
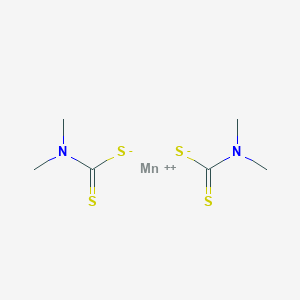
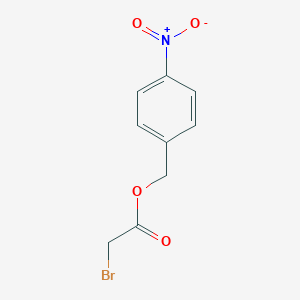
![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
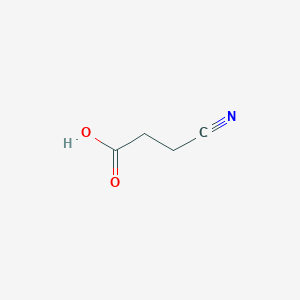
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
